Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
CAS No.: 157162-16-8
Cat. No.: VC21285719
Molecular Formula: C7H5F3O3S
Molecular Weight: 226.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157162-16-8 |
|---|---|
| Molecular Formula | C7H5F3O3S |
| Molecular Weight | 226.17 g/mol |
| IUPAC Name | methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3 |
| Standard InChI Key | FUICUPYQNGFYSP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(S1)C(F)(F)F)O |
| Canonical SMILES | COC(=O)C1=C(C=C(S1)C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate features a thiophene ring as its core structure, with three key functional groups strategically positioned: a hydroxyl group at the 3-position, a methyl carboxylate group at the 2-position, and a trifluoromethyl group at the 5-position . This specific arrangement creates a unique electronic environment that significantly influences the compound's chemical behavior and interactions. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, provides the scaffold that determines the spatial orientation of these functional groups.
The methyl carboxylate group at the 2-position introduces another functional handle that influences the electronic character of the molecule and provides opportunities for additional chemical transformations. This ester group can participate in various reactions, including hydrolysis, transesterification, and reduction, allowing for the creation of numerous derivatives with potentially enhanced or altered properties. In biological systems, this group can act as a hydrogen bond acceptor, potentially facilitating interactions with specific protein residues .
The trifluoromethyl group at the 5-position is perhaps the most distinctive feature of this compound, differentiating it from many other thiophene derivatives. This strongly electron-withdrawing group significantly alters the electronic distribution across the thiophene ring, influencing the reactivity of all other functional groups. The three fluorine atoms contribute to increased lipophilicity while also providing metabolic stability, as carbon-fluorine bonds are particularly resistant to enzymatic cleavage .
Physical Properties
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate possesses specific physical properties that are important for understanding its behavior in various applications and formulations. The compound has a molecular weight of 226.17 g/mol, classified as a relatively small molecule that can potentially penetrate biological membranes effectively . Its density has been determined to be 1.52 g/ml, consistent with other fluorinated organic compounds of similar structure .
The boiling point of the compound is documented as 62°C at 3 mm Hg pressure, indicating its volatility under reduced pressure conditions, which is relevant for purification processes such as distillation . This relatively low boiling point under reduced pressure suggests that the compound could be effectively purified through vacuum distillation techniques, an important consideration for large-scale synthesis.
The predicted pKa value of 8.47±0.15 provides insight into the acidity of the hydroxyl group at the 3-position . This moderate acidity can be attributed to the electron-withdrawing effect of both the adjacent carboxylate group and the trifluoromethyl substituent. At physiological pH (approximately 7.4), this pKa value suggests that a small but significant portion of the compound would exist in its deprotonated form, which could influence its interactions with biological systems and its transport across membranes.
| Property | Value |
|---|---|
| Chemical Formula | C7H5F3O3S |
| Molecular Weight | 226.17 g/mol |
| CAS Number | 157162-16-8 |
| Density | 1.52 g/ml |
| Boiling Point | 62°C/3mm |
| pKa (Predicted) | 8.47±0.15 |
Chemical Reactivity
The chemical reactivity of methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is primarily dictated by its three key functional groups, each contributing to different reaction pathways. The hydroxyl group at the 3-position can participate in various reactions typical of alcohols, including etherification, esterification, and oxidation. This functional group serves as a nucleophilic center, allowing for alkylation reactions with appropriate electrophiles to form ethers. The acidity of this hydroxyl group, enhanced by the electron-withdrawing trifluoromethyl substituent, makes it more reactive toward base-catalyzed reactions compared to simple alcohols.
The methyl carboxylate group at the 2-position undergoes typical ester reactions, including hydrolysis to form the corresponding carboxylic acid, transesterification with different alcohols to form new esters, and reduction to form alcohols or aldehydes depending on the reducing agent employed. This functional group is particularly valuable for derivatization strategies in medicinal chemistry, where different ester or amide derivatives might be synthesized to optimize pharmacokinetic properties. The proximity of this group to the hydroxyl functionality creates opportunities for intramolecular interactions that might influence reactivity patterns.
The thiophene ring itself can undergo various reactions typical of aromatic heterocycles, although the presence of the electron-withdrawing trifluoromethyl group reduces its reactivity toward electrophilic aromatic substitution compared to unsubstituted thiophene. Instead, the electron-deficient nature of this substituted thiophene ring might make it more susceptible to nucleophilic aromatic substitution under appropriate conditions. The ring can also participate in metalation reactions, particularly at the 4-position, which represents the most accessible site for further functionalization.
Synthesis Methods
Common Synthetic Routes
Biological Activities
Antioxidant Activity
Beyond its antimicrobial properties, methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate has shown potential antioxidant activity, though the specific mechanisms and potency require further investigation. Antioxidants play crucial roles in neutralizing free radicals and reducing oxidative stress, which is implicated in various pathological conditions including inflammatory disorders, neurodegenerative diseases, and certain types of cancer. The hydroxyl group in the compound likely contributes significantly to this antioxidant activity, as hydroxyl groups commonly serve as hydrogen donors that can neutralize free radicals.
The antioxidant capacity of this compound may be influenced by the electronic effects of the trifluoromethyl group, which alters the bond dissociation energy of the O-H bond in the hydroxyl group. This electronic influence could potentially enhance the compound's ability to donate hydrogens to free radicals, increasing its antioxidant efficiency. Additionally, the thiophene ring itself may contribute to the antioxidant properties through its ability to stabilize resulting radicals via resonance effects.
The dual antimicrobial and antioxidant properties of methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate make it particularly interesting for conditions where both infection and oxidative stress play roles in pathology. Examples include chronic wounds, where bacterial infection often coincides with inflammation and oxidative damage, or respiratory infections accompanied by inflammatory responses. The development of compounds with multiple beneficial activities represents an attractive approach in drug discovery, potentially addressing complex disease mechanisms through a single therapeutic agent.
Applications
Medicinal Chemistry
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate has significant potential in medicinal chemistry, primarily due to its diverse biological activities and favorable structural features. The compound's antimicrobial and antioxidant properties make it a promising scaffold for the development of new therapeutic agents addressing conditions where infection or oxidative stress play important roles. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, key considerations in drug development as they influence absorption, distribution, and elimination profiles.
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